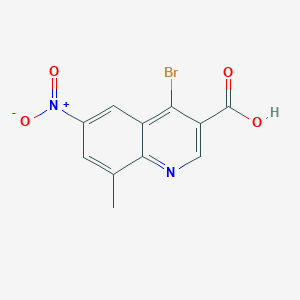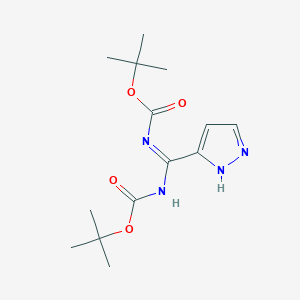
(Z)-tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate is a synthetic organic compound that features a pyrazole ring, a tert-butyl group, and a carbamate moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Formation of the carbamate group: This can be done by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the carbamate group, converting it to an amine.
Substitution: The tert-butyl group could be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole oxide, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, given the presence of the pyrazole ring, which is a common pharmacophore.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with various enzymes or receptors, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings.
Carbamates: Compounds with similar carbamate groups.
tert-Butyl derivatives: Compounds with similar tert-butyl groups.
Uniqueness
The uniqueness of (Z)-tert-Butyl(((tert-butoxycarbonyl)amino)(1H-pyrazol-3-yl)methylene)carbamate lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(1H-pyrazol-5-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(9-7-8-15-18-9)17-12(20)22-14(4,5)6/h7-8H,1-6H3,(H,15,18)(H,16,17,19,20) |
InChI Key |
BYOOCNABUVOZSE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/C1=CC=NN1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)C1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


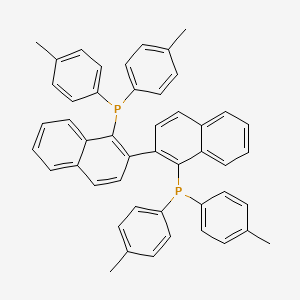
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
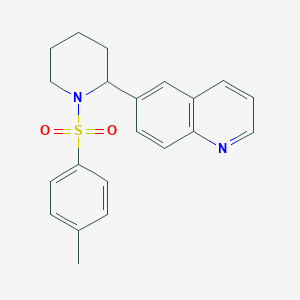
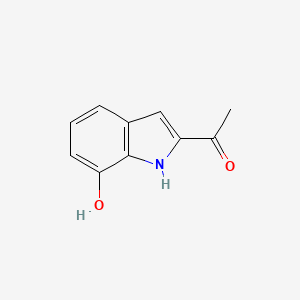
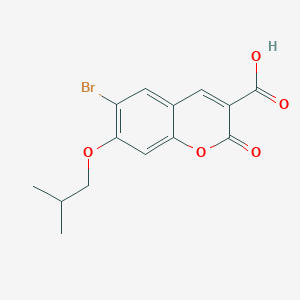
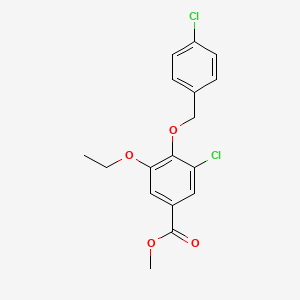
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13021443.png)
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)
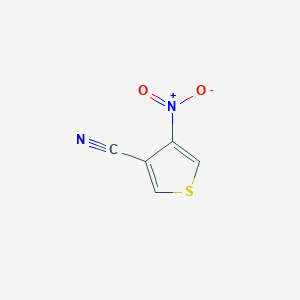
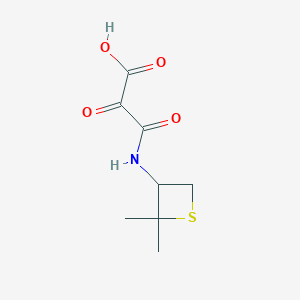
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate](/img/structure/B13021474.png)
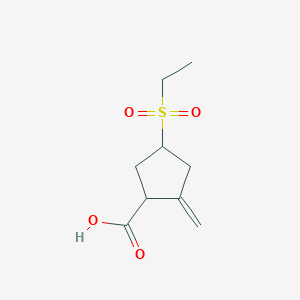
![Tert-butyl 7-cyano-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13021489.png)
